molecular formula C19H20O3S B14188308 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one CAS No. 918404-21-4

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one

Katalognummer: B14188308
CAS-Nummer: 918404-21-4
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: BJVFRGDUMOMWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one is a synthetic organic compound that features a sulfinyl group attached to a methylbenzene ring and an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfinyl group: This step may involve the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the phenylethyl group: This can be done through substitution reactions using phenylethyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Phenylethyl halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.

Wissenschaftliche Forschungsanwendungen

5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one may have applications in various fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one may include:

    Sulfinyl-containing compounds: Such as sulfoxides and sulfones.

    Oxolanone derivatives: Compounds with similar ring structures.

    Phenylethyl-substituted compounds: Compounds with phenylethyl groups attached to various functional groups.

Each of these similar compounds may have unique properties and applications, highlighting the distinctiveness of this compound.

Eigenschaften

CAS-Nummer

918404-21-4

Molekularformel

C19H20O3S

Molekulargewicht

328.4 g/mol

IUPAC-Name

5-(4-methylphenyl)sulfinyl-4-(2-phenylethyl)oxolan-2-one

InChI

InChI=1S/C19H20O3S/c1-14-7-11-17(12-8-14)23(21)19-16(13-18(20)22-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3

InChI-Schlüssel

BJVFRGDUMOMWDE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)C2C(CC(=O)O2)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.